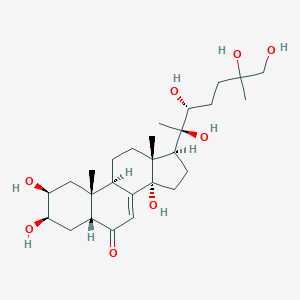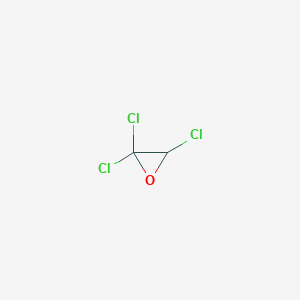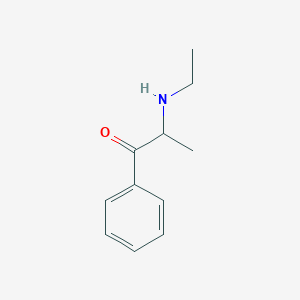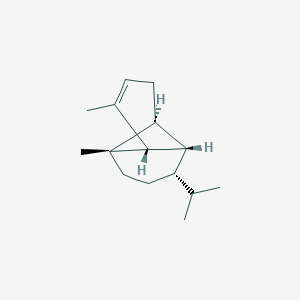
2-(m-Aminobenzyl)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Aminobenzyl)butyric acid, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It was first synthesized by the laboratory of David Schubert at the Salk Institute for Biological Studies in La Jolla, California, and has since been studied extensively for its effects on neurodegenerative diseases such as Alzheimer's.
Wirkmechanismus
The exact mechanism of action of 2-(m-Aminobenzyl)butyric acid is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to activate the transcription factor PPAR-delta, which is involved in the regulation of lipid metabolism and inflammation. Additionally, 2-(m-Aminobenzyl)butyric acid has been found to increase the activity of the enzyme ATP synthase, which is important for energy production in cells.
Biochemische Und Physiologische Effekte
In addition to its neuroprotective properties, 2-(m-Aminobenzyl)butyric acid has been shown to have other biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, two processes that are implicated in the development of many chronic diseases. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase lifespan and improve physical performance in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(m-Aminobenzyl)butyric acid is that it is relatively easy to synthesize in large quantities, making it readily available for research. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to have low toxicity and few side effects in animal studies. However, one limitation of 2-(m-Aminobenzyl)butyric acid is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are many potential future directions for research on 2-(m-Aminobenzyl)butyric acid. One area of interest is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's and Huntington's. Additionally, 2-(m-Aminobenzyl)butyric acid may have potential applications in the treatment of other chronic diseases, such as diabetes and cancer. Further research is needed to fully understand the mechanisms of action of 2-(m-Aminobenzyl)butyric acid and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-(m-Aminobenzyl)butyric acid involves the reaction of two chemicals, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. This reaction produces 2-(m-Aminobenzyl)butyric acid in high yields and purity, making it an attractive compound for further study.
Wissenschaftliche Forschungsanwendungen
2-(m-Aminobenzyl)butyric acid has been shown to have neuroprotective properties in animal models of Alzheimer's disease. It has been found to reduce the production of beta-amyloid, a protein that is implicated in the development of Alzheimer's, and to improve cognitive function in mice. Additionally, 2-(m-Aminobenzyl)butyric acid has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Eigenschaften
CAS-Nummer |
16623-25-9 |
|---|---|
Produktname |
2-(m-Aminobenzyl)butyric acid |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-[(3-aminophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8/h3-5,7,9H,2,6,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZRRVWPUAOKIETO-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=CC=C1)N)C(=O)O |
Kanonische SMILES |
CCC(CC1=CC(=CC=C1)N)C(=O)O |
Andere CAS-Nummern |
16623-25-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



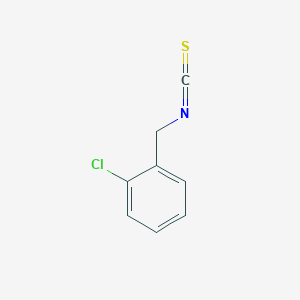
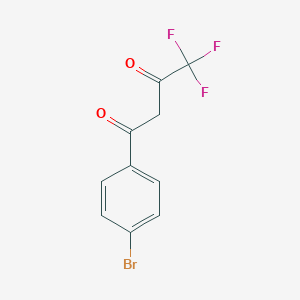
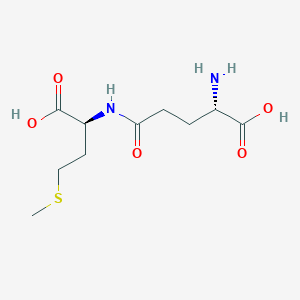

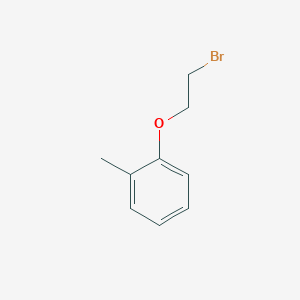

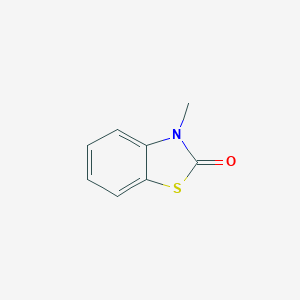
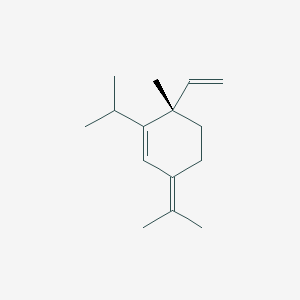
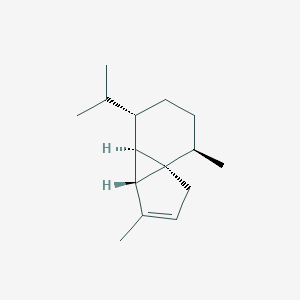
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
